4-Methoxythiophen-3-amine

Description

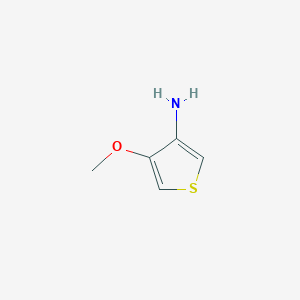

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxythiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-7-5-3-8-2-4(5)6/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSRPFDJZXIHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566630 | |

| Record name | 4-Methoxythiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125605-35-8 | |

| Record name | 4-Methoxythiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxythiophen 3 Amine and Analogous Structures

Strategies for Thiophene (B33073) Ring Construction and Functionalization

The formation of the thiophene ring can be broadly categorized into two approaches: the construction of the ring from acyclic precursors and the functionalization of a pre-existing thiophene nucleus.

Established Thiophene Synthesis Procedures

Several classic name reactions provide reliable routes to substituted thiophenes.

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield a thiophene. wikipedia.orgorganic-chemistry.org While versatile for many substituted thiophenes, its application is dependent on the availability of the requisite 1,4-dicarbonyl starting materials. wikipedia.org The reaction is believed to proceed through the sulfurization of the dicarbonyl to form a thioketone intermediate. wikipedia.org

Fiesselmann Thiophene Synthesis: This synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. wikipedia.org A notable variation of this reaction involves the use of a substrate containing a nitrile group instead of an ester, which leads to the formation of 3-aminothiophenes. wikipedia.org

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent condensation that provides highly substituted 2-aminothiophenes. arkat-usa.orgumich.edu It typically involves the reaction of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. arkat-usa.orgumich.edu The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. nih.gov

Hinsberg Synthesis: The Hinsberg synthesis of thiophenes involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. researchgate.net This reaction leads to the formation of 3,4-disubstituted thiophene-2,5-dicarboxylates. researchgate.net

| Established Thiophene Synthesis | Starting Materials | Product Type |

| Paal-Knorr | 1,4-Dicarbonyl compounds, Sulfurizing agent | Substituted thiophenes |

| Fiesselmann | α,β-Acetylenic esters, Thioglycolic acid derivatives | 3-Hydroxy-2-thiophenecarboxylic acid derivatives or 3-aminothiophenes |

| Gewald | Ketone/Aldehyde, α-Cyanoester, Sulfur | Polysubstituted 2-aminothiophenes |

| Hinsberg | 1,2-Dicarbonyl compounds, Diethyl thiodiacetate | 3,4-Disubstituted thiophene-2,5-dicarboxylates |

Annulation Reactions of Suitably Substituted Acyclic Precursors

Annulation reactions provide a powerful strategy for the construction of the thiophene ring from acyclic precursors that are appropriately substituted. These methods often involve the formation of one or more carbon-sulfur bonds and at least one carbon-carbon bond in a single synthetic operation. For instance, Robinson annulation reactions, while traditionally used for carbocyclic systems, can be adapted for the synthesis of fused thiophene systems. ias.ac.in

Direct Functionalization of Pre-constructed Thiophene Nuclei

The direct functionalization of a pre-existing thiophene ring is a highly atom-economical approach to introduce desired substituents.

α-Metalation: The protons at the α-positions (C2 and C5) of the thiophene ring are the most acidic and can be readily removed by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups selectively at the α-position.

β-Halogenation: While α-halogenation is generally favored, β-halogenation of the thiophene ring can be achieved under specific conditions. For example, bromination of thiophene can lead to 2-bromo- or 2,5-dibromothiophene. Further halogenation can occur at the β-positions. The introduction of a halogen at the β-position provides a handle for further functionalization through cross-coupling reactions or metal-halogen exchange.

Introduction of the Methoxy (B1213986) Group to the Thiophene Core

The introduction of a methoxy group onto the thiophene ring can be accomplished through various strategies, including building the ring with the methoxy group already in place or by functionalizing a pre-formed thiophene.

Regioselective Alkoxylation Approaches

The synthesis of 4-alkoxy-3-substituted thiophene derivatives has been reported, highlighting methods for the regioselective introduction of alkoxy groups. acs.org One common approach involves the nucleophilic substitution of a leaving group, such as a halogen, at the desired position with a methoxide (B1231860) source. The regioselectivity of such reactions is dictated by the substitution pattern of the starting thiophene.

Design and Synthesis of Methoxythiophene Precursors

An alternative strategy involves the synthesis of a thiophene precursor that already contains the methoxy group. For example, a starting material bearing a methoxy group can be utilized in one of the established thiophene ring-forming reactions. The synthesis of 3,4-dimethoxythiophene (B1306923) has been achieved in a one-step ring-closure reaction, which can then be further functionalized. researchgate.net This approach ensures the position of the methoxy group from the outset of the synthesis.

Installation of the Amine Functionality at the C3 Position

The introduction of an amine group at the C3 position of the 4-methoxythiophene scaffold is a key synthetic challenge. Several strategies have been developed to achieve this transformation, each with its own advantages and limitations.

Nucleophilic aromatic substitution (SNAr) represents a direct approach to installing an amine group on a thiophene ring. This method typically involves the reaction of a halogenated thiophene precursor with an amine nucleophile. For the synthesis of 5-amino derivatives, a starting material such as 5-bromo-4-methoxythiophene-3-carboxylic acid could theoretically be employed. The electron-withdrawing nature of the nitro group in compounds like 2-L-5-nitrothiophenes facilitates nucleophilic attack by amines. The kinetics of such reactions have been studied with various amines, including pyrrolidine, piperidine, and morpholine, in different solvents. nih.gov

The reaction of 3-bromo-2-nitrobenzo[b]thiophene with various amines in N,N-dimethylformamide (DMF) has been shown to yield the expected 3-amino-2-nitrobenzo[b]thiophene derivatives. rsc.orgconsensus.app However, this reaction can also lead to the formation of isomeric products, highlighting the complexities that can arise in SNAr reactions on substituted thiophenes. rsc.orgconsensus.app Generally, SNAr reactions on aryl halides are facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate. fishersci.se The reaction is typically carried out in polar aprotic solvents like DMSO, DMF, or NMP, often with the aid of a base. fishersci.se

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-L-5-nitrothiophenes | Pyrrolidine, Piperidine, Morpholine | Room temperature ionic liquids | 2-Amino-5-nitrothiophenes |

| 3-Bromo-2-nitrobenzo[b]thiophene | Various amines | N,N-dimethylformamide | 3-Amino-2-nitrobenzo[b]thiophenes and isomers |

A common and effective method for introducing an amine group is through the reduction of a nitro or cyano precursor. These functional groups can often be introduced onto the thiophene ring with high regioselectivity.

The reduction of nitroarenes to the corresponding anilines is a well-established transformation in organic synthesis. organic-chemistry.org A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates that are sensitive to dehalogenation, Raney nickel is often a suitable alternative. commonorganicchemistry.com Other reagents such as iron or zinc metal in acidic media (e.g., acetic acid) provide milder conditions for the reduction and can tolerate other reducible functional groups. commonorganicchemistry.comwikipedia.org Tin(II) chloride (SnCl₂) is another mild reducing agent suitable for this transformation. scispace.com In a specific example, 5-nitrobenzo[b]thiophene (B1338478) derivatives were successfully reduced to the corresponding 5-amino derivatives using SnCl₂ in refluxing ethanol. nih.gov

The reduction of nitriles provides a pathway to aminomethyl-substituted thiophenes. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of nitriles to primary amines. smolecule.com Catalytic hydrogenation can also be employed for the reduction of nitriles, although this method may sometimes lead to the formation of secondary and tertiary amine byproducts. acsgcipr.org To minimize the formation of these byproducts, ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) is often added to the reaction mixture. acsgcipr.org Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has also been developed for the reduction of cyanoarenes to benzylamines under mild conditions. nih.gov

| Precursor | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| Nitrothiophene | H₂/Pd/C | - | Aminothiophene |

| Nitrothiophene | H₂/Raney Nickel | - | Aminothiophene |

| Nitrothiophene | Fe/AcOH | - | Aminothiophene |

| 5-Nitrobenzo[b]thiophene | SnCl₂ | Refluxing ethanol | 5-Aminobenzo[b]thiophene |

| Cyanothiophene | LiAlH₄ | - | Aminomethylthiophene |

| Cyanothiophene | H₂/Catalyst | - | Aminomethylthiophene |

A novel one-pot synthesis of polyfunctionalized thiophenes has been developed through an amine-mediated ring-opening of electron-withdrawing group (EWG)-activated 2-methylene-1,3-dithioles. rsc.org This methodology allows for the construction of highly substituted thiophenes under mild, metal-free conditions. The reaction proceeds through a tandem sequence involving the ring-opening of the 1,3-dithiole, followed by an intramolecular annulation and subsequent amine substitution. A variety of primary aliphatic amines, such as ethylamine, n-butylamine, and benzylamine, have been shown to be effective in this transformation, leading to the formation of alkylamino-substituted thiophenes.

The proposed mechanism involves a nucleophilic vinylic substitution, where the amine attacks a vinyl carbon of the 1,3-dithiole, initiating the ring-opening process to generate an enamine intermediate. rsc.org This is followed by an intramolecular cyclization and subsequent elimination to form the thiophene ring.

Other methods for introducing an amine functionality onto a thiophene ring include reductive amination and direct C-H amination.

Reductive amination, also known as reductive alkylation, is a versatile method for forming carbon-nitrogen bonds. wikipedia.org It involves the reaction of a carbonyl compound, such as an aldehyde or a ketone, with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com For instance, thiophene-2-carbaldehyde (B41791) can undergo reductive amination to introduce an aminomethyl group at the 2-position of the thiophene ring. smolecule.comnih.gov

Direct C-H amination is an atom-economical approach that avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of arylamines. epfl.ch While specific examples on 4-methoxythiophene are not prevalent, palladium-catalyzed direct C-H arylation of 3-(methylsulfinyl)thiophenes has been successfully demonstrated, indicating the feasibility of C-H functionalization on substituted thiophenes. nih.gov These reactions often require a directing group to achieve high regioselectivity.

Derivatization Strategies for 4-Methoxythiophen-3-amine Derivatives

Once the core this compound structure is synthesized, further derivatization of the amine moiety can be carried out to generate a library of analogues with diverse properties.

N-alkylation of aminothiophenes can be challenging to achieve under mild conditions. rsc.org Direct alkylation of amines with alkyl halides can often lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com However, methodologies have been developed to address this challenge. For 2-amino-3-acylthiophenes, a mild and effective N-alkylation protocol utilizes a 2-carbamoylamino or 2-acylamino-3-acylthiophene precursor with cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. rsc.org Another approach involves the reaction of the amine with an alkyl halide in the presence of a base. wikipedia.orgyoutube.com

N-acylation of aminothiophenes is a more straightforward transformation and is a common method for the protection of the amine group or for the synthesis of amide derivatives. orientjchem.org The reaction is typically carried out using an acylating agent such as an acyl chloride or an anhydride (B1165640). For example, 2-aminothiophenes can be readily acylated by heating with acetic anhydride. nih.govresearchgate.net In a specific case, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was synthesized by reacting 2-aminothiophene-3-carbonitrile (B183302) with 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine. Catalyst-free N-acylation of various amines with acetic anhydride has also been reported, offering an environmentally friendly approach. orientjchem.org

| Reaction | Substrate | Reagent | Conditions | Product |

|---|---|---|---|---|

| N-Alkylation | 2-Carbamoylamino-3-acylthiophene | Alkylating reagent | Cs₂CO₃, TBAI, DMF | N-Alkyl-2-amino-3-acylthiophene |

| N-Acylation | 2-Aminothiophene | Acetic anhydride | Reflux | 2-Acetamidothiophene |

| N-Acylation | 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine, THF | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

Functional Group Interconversion on the Thiophene Ring (e.g., Halogen Exchange, Esterification)

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. scribd.com On the thiophene ring, FGI is a powerful strategy for introducing the requisite amine functionality, often by manipulating precursor groups like halogens or carboxylic acid derivatives.

Halogen Exchange:

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, which can then be further functionalized. wikipedia.org This method is particularly useful for preparing organolithium or Grignard reagents from aryl halides. wikipedia.orgscience.gov The exchange rate typically follows the trend I > Br > Cl, while aryl fluorides are generally unreactive. princeton.edu

In the context of thiophene chemistry, a halogen atom (typically bromine or iodine) positioned on the ring can be exchanged with an organometallic reagent, such as butyllithium. This generates a thienyllithium intermediate that can react with an electrophilic nitrogen source to introduce the amine group. This two-step sequence represents a powerful FGI strategy.

Key features of metal-halogen exchange reactions:

Reversibility: The process can be reversible, leading to an equilibrium that favors the more stable organolithium reagent. princeton.edu

Kinetic Control: The reaction is kinetically controlled, with rates influenced by the stability of the carbanion intermediates. wikipedia.org

Catalysis: While direct exchange with organolithium reagents is common, metal-catalyzed processes have also been developed to facilitate these transformations on aryl halides, broadening their applicability. frontiersin.orgnih.gov

| Reagent System | Substrate Type | Typical Conditions | Outcome |

| n-Butyllithium | Aryl Bromide/Iodide | Ethereal solvent (e.g., THF, Et₂O), low temperature (-78 °C) | Formation of Aryllithium Species |

| Isopropylmagnesium chloride | Aryl Bromide/Iodide | THF, 0 °C to room temperature | Formation of Arylmagnesium Chloride (Grignard Reagent) |

| Lithium-metal | Aryl Chloride/Bromide | Slurry in an appropriate solvent | Formation of Aryllithium Species |

Esterification and Subsequent Amination:

Another versatile FGI approach involves the synthesis and subsequent conversion of a thiophene carboxylic acid ester. Thiophene-3-carboxylates can be prepared through various methods, including the reaction of thiophenes with reagents like CCl₄-ROH in the presence of metal catalysts. researchgate.netresearchgate.net Once the ester is formed, it serves as a precursor to the amine.

The conversion of a carboxylic acid or its derivatives (like esters) into a primary amine is a classic transformation. kuleuven.be This can be achieved through several multi-step pathways, such as:

Conversion to an Amide: The ester is first converted to a primary amide by reaction with ammonia. The resulting amide can then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). scribd.com

Curtius Rearrangement: The carboxylic acid (derived from ester hydrolysis) is converted to an acyl azide (B81097). Upon heating, the acyl azide undergoes rearrangement to form an isocyanate, which is then hydrolyzed to yield the primary amine.

These methods demonstrate how a carboxyl group on the thiophene ring can be effectively interconverted to the target amine functionality, providing a robust synthetic route to aminothiophene derivatives.

Side-Chain Modifications on the Amine Functionality

Once the 3-amino group is installed on the 4-methoxythiophene scaffold, it serves as a versatile handle for further molecular elaboration. The nucleophilic nature of the primary amine allows for a wide range of side-chain modifications, enabling the synthesis of diverse libraries of compounds for various applications, including medicinal chemistry. nih.govcmu.edu

Common modifications of the amine functionality include acylation, alkylation, and sulfonylation, leading to the formation of amides, secondary/tertiary amines, and sulfonamides, respectively. These reactions are fundamental in drug discovery for tuning a molecule's physicochemical properties. nih.gov

Acylation: Primary amines readily react with acylating agents such as acyl chlorides or anhydrides to form stable amide bonds. This reaction is one of the most common methods for modifying an amine group.

Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can sometimes lead to mixtures of mono- and di-alkylated products. scribd.com Reductive amination, a reaction between the amine and an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amines.

Synthesis of Biologically Active Analogs: A systematic investigation into the structure-activity relationships of benzo[b]thiophene derivatives as thrombin inhibitors demonstrated the power of modifying a side chain attached at the C-3 position. nih.gov Although the core scaffold differs, the principles of side-chain modification are directly applicable. By exploring different substituents on the amine, researchers were able to achieve significant increases in potency and selectivity. nih.gov This highlights the importance of amine functionalization in fine-tuning the biological activity of heterocyclic compounds.

| Reaction Type | Reagent Class | Resulting Functional Group | Example Reagent |

| Acylation | Acyl Halide / Anhydride | Amide | Acetyl Chloride |

| Sulfonylation | Sulfonyl Halide | Sulfonamide | Tosyl Chloride |

| Reductive Amination | Aldehyde / Ketone | Secondary / Tertiary Amine | Benzaldehyde + NaBH(OAc)₃ |

| Alkylation | Alkyl Halide | Secondary / Tertiary Amine | Methyl Iodide |

These modifications underscore the utility of the amine group as a key site for synthetic diversification, allowing for the systematic exploration of chemical space around the this compound core.

Reactivity Profiles and Mechanistic Studies of 4 Methoxythiophen 3 Amine

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in 4-Methoxythiophen-3-amine is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups: the amine (-NH2) at the C3 position and the methoxy (B1213986) (-OCH3) at the C4 position. Both of these groups increase the electron density of the aromatic π-system, making the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted thiophene or benzene.

In electrophilic aromatic substitution, the regiochemical outcome is determined by the directing effects of the substituents already present on the ring. libretexts.org Both the amino group and the methoxy group are classified as activating, ortho, para-directors. libretexts.orgyoutube.com In the case of this compound, the positions on the thiophene ring are numbered such that the C2 and C5 positions are available for substitution.

The directing effects of the two substituents are synergistic, strongly favoring substitution at the C2 and C5 positions:

The Amine Group (-NH2 at C3): This is a very strong activating group. It directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C5). Since C4 is already substituted, the directing influence is focused on C2 and C5.

The Methoxy Group (-OCH3 at C4): This is also a strong activating group. It directs electrophiles to its ortho positions (C3 and C5) and its para position (C2). With C3 already occupied, its influence is directed towards C2 and C5.

Therefore, electrophilic attack is overwhelmingly predicted to occur at the C2 and C5 positions, as both are activated by the resonance effects of the two electron-donating groups. The specific reaction conditions and the nature of the electrophile would determine the precise ratio of C2 to C5 substitution.

While direct experimental data for many common EAS reactions on this compound is not extensively published, the predicted outcomes based on established principles are summarized below. A notable challenge arises in reactions like nitration, where the strongly acidic conditions required can protonate the basic amine group, forming an unreactive ammonium (B1175870) salt and effectively deactivating the ring. core.ac.ukresearchgate.net

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 2-Halo-4-methoxythiophen-3-amine and/or 5-Halo-4-methoxythiophen-3-amine | The reaction is expected to proceed readily due to the highly activated ring. |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-methoxythiophen-3-amine and/or 5-Nitro-4-methoxythiophen-3-amine | Reaction is complicated by the potential for N-protonation, which deactivates the ring and can prevent C-nitration. core.ac.uk |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-methoxythiophen-3-amine and/or 5-Acyl-4-methoxythiophen-3-amine | The amine group can complex with the Lewis acid catalyst (AlCl₃), potentially inhibiting the reaction. Alternative catalysts may be required. scirp.org |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 2-Alkyl-4-methoxythiophen-3-amine and/or 5-Alkyl-4-methoxythiophen-3-amine | Similar to acylation, catalyst complexation can be an issue. Polyalkylation is a possible side reaction. libretexts.org |

Nucleophilic Reactivity of the Amine Moiety

The primary amine group at the C3 position possesses a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. This reactivity is fundamental to many synthetic transformations involving this compound.

As a base, the amine group of this compound readily reacts with acids to accept a proton, forming the corresponding ammonium salt. This is a classic acid-base neutralization reaction. The formation of a salt dramatically alters the physical properties of the compound, such as its solubility, and deactivates the aromatic ring toward electrophilic substitution by converting the electron-donating -NH2 group into an electron-withdrawing -NH3+ group.

The nucleophilic amine can attack the electrophilic carbon atom of carbonyl compounds like aldehydes and ketones. This condensation reaction typically proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form an imine (also known as a Schiff base). researchgate.netmasterorganicchemistry.com This reaction is often reversible and can be catalyzed by either acid or base. masterorganicchemistry.com The formation of imines is a crucial step in the synthesis of many more complex molecules and heterocyclic systems. nih.gov

Table 2: Representative Imine Formation Reactions

| Carbonyl Compound | Catalyst | Product Structure |

|---|---|---|

| Benzaldehyde | Mild Acid (e.g., AcOH) | (E)-N-(4-methoxythiophen-3-yl)-1-phenylmethanimine |

| Acetone | Mild Acid (e.g., AcOH) | N-(4-methoxythiophen-3-yl)propan-2-imine |

The amine moiety of this compound serves as an excellent nucleophile for reactions with carboxylic acid derivatives, most commonly acyl chlorides and acid anhydrides, to form stable amide bonds. sphinxsai.com This acylation reaction, often referred to as amidation, is a highly reliable and widely used transformation in organic synthesis for creating C-N bonds. nih.govorganic-chemistry.org The reaction typically proceeds via a nucleophilic acyl substitution mechanism. Similarly, reactions with sulfonyl chlorides yield sulfonamides.

Table 3: Representative Amide and Sulfonamide Formation Reactions

| Reagent | Product Class | Product Name |

|---|---|---|

| Acetyl Chloride | Amide | N-(4-methoxythiophen-3-yl)acetamide |

| Benzoyl Chloride | Amide | N-(4-methoxythiophen-3-yl)benzamide |

| Acetic Anhydride (B1165640) | Amide | N-(4-methoxythiophen-3-yl)acetamide |

Oxidative Reactivity and Radical Pathways

The electron-rich nature of this compound, stemming from both the heterocyclic ring and its substituents, makes it susceptible to oxidation. Modern synthetic methods, particularly those involving photoredox catalysis, can harness this reactivity to forge new bonds via radical intermediates.

Visible-light photoredox catalysis has emerged as a powerful tool for activating amines. nih.gov In a typical cycle, a photocatalyst, upon absorbing light, becomes a potent single-electron oxidant (or reductant). An electron-rich amine like this compound can be oxidized by the excited-state photocatalyst via a single-electron transfer (SET) event. This process generates a highly reactive amine radical cation. nih.gov

This radical cation can then follow several pathways. For a primary amine, deprotonation can lead to the formation of a neutral aminyl radical. This radical species can then participate in a variety of coupling reactions, such as addition to electron-deficient alkenes or heteroarylation, enabling the formation of new C-N or C-C bonds under mild conditions. princeton.edu While specific applications to this compound are not widely documented, its electronic properties make it a prime candidate for such transformations, offering pathways to novel functionalized thiophene derivatives. chemrxiv.orgnih.gov

Studies on α-Amino Radical and Iminium Ion Intermediates

The amine functionality in this compound is a key site for reactivity, particularly through the formation of radical and ionic intermediates. One-electron oxidation of the amine group, often achieved through visible-light photoredox catalysis, generates a highly reactive amine radical cation. beilstein-journals.org This intermediate serves as a crucial branchpoint, leading to either α-amino radicals or iminium ions, each with distinct reactivity profiles. beilstein-journals.org

The formation of an α-amino radical occurs via the deprotonation of the amine radical cation at the carbon adjacent to the nitrogen atom. beilstein-journals.org This process yields a neutral radical species that is nucleophilic in nature. beilstein-journals.org α-Amino radicals are known to readily add to electron-deficient alkenes in a 1,4-fashion (Michael addition). beilstein-journals.org

Alternatively, the amine radical cation can be converted to an iminium ion . beilstein-journals.org This can happen through two primary pathways: a hydrogen atom abstraction from the radical cation or a sequential process involving deprotonation to the α-amino radical followed by another one-electron oxidation. beilstein-journals.org Unlike the nucleophilic α-amino radical, the resulting iminium ion is a potent electrophile, readily reacting with a variety of nucleophiles. beilstein-journals.org The generation of α-amino radicals from iminium ions is also possible through a reductive process, for instance, via a visible-light-activated ion-pair charge-transfer complex formed between an in-situ generated iminium ion and a thiophenolate. cam.ac.uk

| Intermediate | Formation Pathway | Key Characteristics | Typical Reactivity |

|---|---|---|---|

| α-Amino Radical | Deprotonation of amine radical cation. beilstein-journals.org | Neutral, Nucleophilic. beilstein-journals.org | Addition to Michael acceptors; Homolytic Aromatic Substitution. beilstein-journals.orgprinceton.edu |

| Iminium Ion | Oxidation of amine radical cation or α-amino radical. beilstein-journals.org | Cationic, Electrophilic. beilstein-journals.org | Interception by various nucleophiles. beilstein-journals.org |

Thermal and Photochemical Transformations

The photochemical behavior of this compound is largely dictated by the reactivity of its amine group under irradiation. A prominent light-induced reaction is the generation of α-amino radicals through visible-light photoredox catalysis. beilstein-journals.orgprinceton.edu This process does not rely on direct excitation of the thiophene derivative but rather on its interaction with a photoexcited catalyst. The amine can act as a reductive quencher for the photocatalyst, leading to the formation of the amine radical cation, which then proceeds to the α-amino radical as described previously. nih.gov

Once formed, this radical intermediate can engage in various transformations. One significant pathway is hydrogen atom abstraction. The amine radical cation itself can be a source of a hydrogen radical, participating in various visible-light-mediated reductions. beilstein-journals.org Furthermore, the direct α-heteroarylation of tertiary amines has been achieved via photoredox catalysis, proceeding through a proposed homolytic aromatic substitution mechanism where the catalytically-generated α-amino radical directly adds to an electrophilic chloroarene. princeton.edu While specific studies on cycloadditions involving this compound are not prevalent, the generation of these versatile radical intermediates under light induction opens pathways for numerous synthetic applications.

The thermal stability and decomposition pathways of this compound are influenced by its constituent functional groups. Studies on analogous compounds, such as 3-methoxypropylamine (B165612) (MPA), provide insight into potential decomposition mechanisms. researchgate.net For MPA, thermal decomposition at high temperatures (e.g., 280°C) is initiated by the hydrolysis of the ether bond. researchgate.net This initial step is followed by subsequent cleavage of C-N and/or C-C bonds, leading to a variety of smaller molecules. researchgate.net

In the presence of oxygen, even at lower temperatures (e.g., 70°C), decomposition can be initiated by hydrogen abstraction by an oxygen molecule. researchgate.net This generates MPA radicals that propagate a chain reaction, resulting in different product distributions compared to high-temperature anaerobic decomposition. researchgate.net For this compound, similar pathways can be hypothesized: an initial cleavage of the methoxy group's ether linkage or the C-N bond, followed by fragmentation of the thiophene ring. The specific products would depend heavily on conditions such as temperature, pressure, and the presence of oxygen or other reactive species. In studies of other aromatic amines, thermal decomposition can also involve condensation reactions between molecules, forming larger, more complex structures before eventual fragmentation. nih.gov

| Condition | Initiation Step | Observed Products in Analogue (MPA) |

|---|---|---|

| High Temperature (~280°C), Low Oxygen | Hydrolysis of ether bond | Formate, Acetate, Propionate |

| Low Temperature (~70°C), High Oxygen | Hydrogen abstraction by O₂ | Acetate, Propionate (high yield) |

Polymerization Tendencies of Methoxythiophene Amine Derivatives

Certain methoxythiophene derivatives exhibit a tendency to undergo spontaneous polymerization, or autopolymerization. A detailed study on 2-bromo-3-methoxythiophene (B13090750) revealed that this process can be intense and proceeds through a multi-step mechanism hypothesized to involve radicals. researchgate.netx-mol.com The polymerization is accompanied by the evolution of a brownish gas, identified as hydrogen bromide (HBr). researchgate.netx-mol.com

| Aspect | Finding |

|---|---|

| Proposed Mechanism | Multi-step radical polymerization. |

| Key Byproduct | Hydrogen Bromide (HBr) gas. |

| Role of Byproduct | Acts as a catalyst for polymerization. |

| Major Side Reaction | Acid-induced cleavage of the methoxy group by HBr, forming methyl bromide. |

The polymerization of thiophene derivatives, including those with methoxy and amine groups, can be effectively promoted by the presence of acid. This process, known as acid-assisted polycondensation (AAP), can occur through various mechanisms. As seen in the autopolymerization of 2-bromo-3-methoxythiophene, Brønsted acids (like the HBr generated in situ) can catalyze the reaction. x-mol.comdntb.gov.ua

In a more general context, both Brønsted and Lewis acids can be used to facilitate the polymerization of thiophene monomers. dntb.gov.ua The mechanism for self-acid-assisted polycondensation (SAAP) in amine-containing thiophenes involves the nitrogen atom playing a key role in forming an ammonium cation, which facilitates the polymerization process. researchgate.net For other thiophene derivatives, the acid catalyst works by protonating the thiophene ring, which activates it toward electrophilic substitution. A protonated monomer can then be attacked by a neutral monomer, leading to the formation of a dimer and regenerating the proton, allowing the chain to grow. researchgate.net This pathway has been successfully used to synthesize various polythiophene derivatives, demonstrating that the careful selection of monomer structure and acidic catalyst allows for the production of functional polymers. dntb.gov.uaresearchgate.net

Computational and Theoretical Investigations of 4 Methoxythiophen 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. arxiv.org It is widely used to study the electronic structure and properties of molecules. DFT calculations for 4-Methoxythiophen-3-amine would typically be performed using a functional, such as B3LYP, paired with a suitable basis set, like 6-311++G(d,p), to ensure reliable results. nih.govnih.gov

A fundamental step in any computational study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—its minimum energy structure. nih.govnih.gov This optimized geometry provides the foundation for all subsequent property calculations, including bond lengths, bond angles, and dihedral angles. nih.gov

The electronic structure is then analyzed, with a focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. nih.govtci-thaijo.org By mapping the electrostatic potential, MEP analysis identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. thaiscience.info For this compound, negative regions would be expected around the electronegative nitrogen and oxygen atoms, indicating likely sites for electrophilic attack, while positive regions would be associated with the hydrogen atoms of the amine group.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -1.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |

| Ionization Potential | I | -EHOMO | 5.85 |

| Electron Affinity | A | -ELUMO | 1.20 |

| Chemical Hardness | η | (I - A) / 2 | 2.325 |

| Electronegativity | χ | (I + A) / 2 | 3.525 |

| Electrophilicity Index | ω | χ2 / (2η) | 2.67 |

Table 1: Hypothetical Quantum Chemical Descriptors for this compound. These values are illustrative and represent typical ranges for similar aromatic amines.

DFT calculations can accurately predict the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the fundamental vibrational modes that are observed experimentally in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. nih.gov By correlating the calculated spectrum with the experimental one, researchers can confidently assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. globalresearchonline.netnih.gov

For this compound, key vibrational modes would include:

N-H stretching of the amine group, typically appearing as sharp bands in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic thiophene (B33073) ring and the methyl group.

C-O stretching of the methoxy (B1213986) group.

Thiophene ring vibrations , which give rise to a characteristic fingerprint in the lower wavenumber region.

Comparing theoretical and experimental spectra serves as a crucial validation of the calculated molecular structure. nih.gov Discrepancies can often be reconciled by applying a scaling factor to the computed frequencies to account for anharmonicity and basis set limitations. nih.gov

| Vibrational Mode | Functional Group | Hypothetical Scaled Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | 3450 |

| N-H Symmetric Stretch | -NH₂ | 3360 |

| C-H Stretch (Aromatic) | Thiophene Ring | 3100 |

| C-H Stretch (Aliphatic) | -OCH₃ | 2950 |

| N-H Scissoring | -NH₂ | 1620 |

| C=C Stretch | Thiophene Ring | 1580 |

| C-O Stretch | -OCH₃ | 1250 |

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in this compound. These are typical values used for spectroscopic assignment.

Understanding the distribution of electronic charge within a molecule is essential for explaining its structure, stability, and reactivity. Mulliken Population Analysis is a common method for calculating partial atomic charges based on the contribution of atomic orbitals to the molecular orbitals. uni-muenchen.dewikipedia.orgresearchgate.net However, Mulliken charges are known to be highly sensitive to the choice of basis set, which can limit their reliability. uni-muenchen.dewikipedia.org

Natural Bond Orbital (NBO) analysis offers a more robust and chemically intuitive picture of charge distribution and bonding. mdpi.com NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to core electrons, lone pairs, and bonds. This method provides not only atomic charges but also detailed information about donor-acceptor interactions, such as hyperconjugation and charge transfer between filled (donor) and empty (acceptor) orbitals. osti.gov For this compound, NBO analysis would quantify the delocalization of the nitrogen and oxygen lone pairs into the antibonding orbitals of the thiophene ring, providing insight into the electronic effects of the amine and methoxy substituents. mdpi.com

| Atom | Hypothetical Mulliken Charge (a.u.) | Hypothetical NBO Charge (a.u.) |

| S1 | 0.15 | 0.20 |

| C2 | -0.10 | -0.12 |

| C3 | -0.25 | -0.30 |

| N (amine) | -0.40 | -0.55 |

| C4 | 0.18 | 0.22 |

| O (methoxy) | -0.35 | -0.45 |

| C5 | -0.05 | -0.08 |

| C (methyl) | 0.10 | 0.15 |

Table 3: Example of Calculated Atomic Charges for this compound. This table illustrates the typical charge distribution expected, with negative charges on heteroatoms N and O.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

By mapping the potential energy surface of a reaction, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. chemrxiv.org A transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy. A lower activation energy corresponds to a faster reaction rate. For reactions involving this compound, such as electrophilic aromatic substitution, computational analysis could be used to model the formation of intermediates and locate the transition states for each step, thereby elucidating the complete reaction mechanism and its kinetics. researchgate.netmdpi.com

When a reaction can yield multiple structural isomers, predicting the regioselectivity (i.e., which isomer is the major product) is a key challenge. Reactivity descriptors derived from DFT, such as Fukui functions, can be used to predict the most reactive sites within a molecule. researchgate.net The Fukui function quantifies how the electron density at a specific atom changes upon the addition or removal of an electron. This allows for the identification of the most likely sites for:

Nucleophilic attack (where an electrophile will react), indicated by the fk- index.

Electrophilic attack (where a nucleophile will react), indicated by the fk+ index.

For this compound, calculating the Fukui indices for the carbon atoms of the thiophene ring would predict which position is most susceptible to attack by an electrophile, thereby explaining the regiochemical outcome of reactions like halogenation or nitration. researchgate.net

Solvent Effects Simulations (e.g., Molecular Dynamics)

The behavior and properties of this compound can be significantly influenced by its surrounding solvent environment. Solvent effects simulations, particularly using methods like Molecular Dynamics (MD), are employed to understand these interactions at a molecular level.

MD simulations model the movement of every atom in a system over time, including the solute (this compound) and the surrounding solvent molecules. This allows for the examination of dynamic processes and the explicit role of solvent molecules in stabilizing different conformations or participating in reaction mechanisms. Another approach involves using implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is represented as a continuous medium with a defined dielectric constant. This method is computationally less intensive and is effective for calculating the influence of the solvent's polarity on the molecule's electronic properties.

Key research findings from computational studies on similar amine and methoxy-containing heterocyclic compounds demonstrate that:

Hydrogen Bonding Dynamics: In protic solvents like water or ethanol, MD simulations can quantify the formation, lifetime, and strength of hydrogen bonds between the solvent and the amine (-NH₂) and methoxy (-OCH₃) groups of the molecule. The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors.

Solvatochromic Shifts: Theoretical calculations can predict how the absorption and emission spectra of the molecule shift in solvents of varying polarity (a phenomenon known as solvatochromism). For instance, polar solvents might stabilize the excited state differently than the ground state, leading to a red or blue shift in its UV-visible spectrum. Studies on analogous compounds have shown that an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission band.

Conformational Stability: The solvent can influence the preferred three-dimensional shape (conformation) of the molecule. Simulations can reveal which conformers are most stable in a given solvent by calculating the free energy of solvation for each potential arrangement.

An exemplary data table below illustrates the type of information that can be obtained from such simulations, showing the calculated hydrogen bond lifetimes and interaction energies with different solvent molecules.

| Solvent | Interacting Group | H-Bond Lifetime (ps) | Interaction Energy (kcal/mol) |

| Water | -NH₂ (as donor) | 2.5 | -5.8 |

| Water | -OCH₃ (as acceptor) | 1.8 | -3.5 |

| Methanol | -NH₂ (as donor) | 3.1 | -5.2 |

| Methanol | N atom (as acceptor) | 2.2 | -4.1 |

| Acetonitrile | -NH₂ (as donor) | 1.5 | -2.9 |

Note: The data in this table is illustrative and represents typical values for similar functional groups to demonstrate the output of solvent effect simulations.

Intermolecular Interactions and Supramolecular Chemistry

The way this compound molecules interact with each other in the solid state dictates their crystal packing and macroscopic properties. These non-covalent interactions are the foundation of its supramolecular chemistry.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored according to the proximity of neighboring atoms. This analysis allows for a detailed breakdown of all intermolecular contacts.

For a molecule like this compound, the analysis would identify and quantify several key interactions:

H···H Contacts: Typically, these are the most abundant interactions, representing van der Waals forces.

O···H/H···O and N···H/H···N Contacts: These are indicative of hydrogen bonds, where the amine group's hydrogens interact with the oxygen of the methoxy group or the nitrogen of a neighboring amine. These are crucial for stabilizing the crystal structure.

C···H/H···C Contacts: These represent weaker C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the thiophene ring. nih.gov

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes the intermolecular contacts as a scatter plot. The relative contribution of each type of interaction to the total surface area can be calculated, providing a quantitative measure of their importance in the crystal packing.

The following table presents hypothetical data from a Hirshfeld surface analysis for this compound, based on analyses of similar molecular structures. nih.govnih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 45.5 |

| O···H / H···O | 18.2 |

| C···H / H···C | 15.8 |

| N···H / H···N | 9.5 |

| S···H / H···S | 7.0 |

| Other | 4.0 |

Note: This data is exemplary, derived from findings on analogous compounds, to illustrate the quantitative output of a Hirshfeld surface analysis.

Beyond the solid state, computational methods like Density Functional Theory (DFT) are used to study the specific nature and strength of non-covalent interactions in detail. mdpi.com These studies often analyze dimers or small clusters of molecules to isolate and characterize individual interactions.

For this compound, key areas of investigation would include:

Hydrogen Bond Strength: DFT calculations can determine the binding energy of different hydrogen-bonded dimers. For example, a dimer could be formed through an N-H···O bond between the amine of one molecule and the methoxy oxygen of another, or an N-H···N bond between two amine groups. The calculated binding energies reveal which interactions are most favorable. For similar amine-ether interactions, these binding energies are typically in the range of -4 to -6 kcal/mol.

π-π Stacking: The aromatic thiophene rings can interact through π-π stacking. Computational models can calculate the optimal geometry (e.g., parallel-displaced or T-shaped) and the energetic stabilization provided by these interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This technique analyzes the electron density topology to characterize chemical bonds and interactions. nih.gov The presence of a "bond critical point" between two atoms is an indicator of an interaction. The properties at this point can distinguish strong covalent bonds from weaker non-covalent interactions like hydrogen bonds and van der Waals forces. nih.gov

These computational studies provide a fundamental understanding of the forces that govern the self-assembly and molecular recognition properties of this compound, which is essential for designing new materials and functional supramolecular systems. escholarship.org

Advanced Characterization Methodologies for 4 Methoxythiophen 3 Amine and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic transitions within 4-Methoxythiophen-3-amine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring, the methoxy (B1213986) group, and the amine group. The chemical shifts are influenced by the electron-donating effects of the methoxy and amine groups and the aromaticity of the thiophene ring. Protons on the thiophene ring would likely appear as doublets or singlets depending on their position and coupling with neighboring protons. The methoxy group protons would present as a sharp singlet, typically in the range of 3.5-4.0 ppm. The amine protons' signal can be broad and its chemical shift is solvent-dependent. For instance, in related methoxy- and amino-substituted aromatic compounds, the aromatic protons appear in the 6.0-8.0 ppm region, while amine protons can range from 3.0 to 5.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound would give a distinct signal. The carbon atoms of the thiophene ring would resonate in the aromatic region (typically 100-150 ppm). The carbon attached to the methoxy group and the carbon attached to the amine group would be significantly influenced by these substituents. The methoxy carbon itself would appear further upfield, generally around 55-60 ppm. In similar aromatic amines and methoxy-substituted compounds, carbons attached to the methoxy group are observed around 150-160 ppm, while those attached to the amine group are seen in the 140-150 ppm range libretexts.org.

Diffusion-Ordered NMR Spectroscopy (DOSY): DOSY NMR is a powerful technique for studying mixtures and determining the size of molecules in solution. For a pure sample of this compound or its derivatives, a 2D DOSY experiment would show all proton signals aligned at the same diffusion coefficient, confirming the presence of a single molecular entity. In the analysis of reaction mixtures or formulations containing derivatives, DOSY can be used to separate the signals of different components based on their diffusion rates, which correlate with their molecular weight and shape.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H | 6.0 - 7.5 | - |

| Methoxy H | 3.7 - 4.0 | - |

| Amine H | 3.0 - 5.0 (broad) | - |

| Thiophene C | - | 100 - 150 |

| C-O (Thiophene) | - | 155 - 165 |

| C-N (Thiophene) | - | 140 - 150 |

| Methoxy C | - | 55 - 60 |

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic thiophene ring and the methyl group of the methoxy substituent would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the thiophene ring are expected in the 1500-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band between 1200 and 1275 cm⁻¹. The C-N stretching of the aromatic amine is typically found in the 1250-1335 cm⁻¹ range researchgate.netglobalresearchonline.net.

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum. The C-S stretching vibrations within the thiophene ring, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum, typically appearing in the 600-800 cm⁻¹ region. For related molecules like 3-methoxyaniline, detailed vibrational analyses have been performed using both FT-IR and FT-Raman spectroscopy, allowing for a comprehensive assignment of vibrational modes researchgate.net.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine | N-H Stretch | 3300 - 3500 | FT-IR, FT-Raman |

| Aromatic/Methyl | C-H Stretch | 2850 - 3100 | FT-IR, FT-Raman |

| Thiophene Ring | C=C Stretch | 1500 - 1600 | FT-IR, FT-Raman |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | FT-IR |

| Methoxy | C-O Stretch | 1200 - 1275 | FT-IR |

| Thiophene Ring | C-S Stretch | 600 - 800 | FT-Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound. The spectrum is expected to show absorption bands corresponding to π-π* transitions of the aromatic thiophene ring. The presence of the electron-donating amine and methoxy groups is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted thiophene. The absorption spectra of thiophene derivatives are known to be sensitive to substitution patterns nih.gov. The solvent can also influence the position of the absorption bands; more polar solvents may lead to shifts in the λmax due to interactions with the polar amine and methoxy groups researchgate.net. For similar aromatic amines, electronic transitions are observed in the UV-Vis range, and the λmax can be influenced by the solvent environment researchgate.net.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Solvent Effects |

| π-π* | 250 - 350 | Bathochromic shift in polar solvents |

Mass Spectrometry (MS, High-Resolution Electrospray Ionization Mass Spectrometry, GC/MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC/MS): For volatile derivatives of this compound, GC/MS can be used for separation and identification. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI): HRMS-ESI is ideal for obtaining highly accurate mass measurements of this compound, allowing for the determination of its elemental formula. The compound would typically be observed as the protonated molecule [M+H]⁺.

Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of HCN from the amine and thiophene ring. The fragmentation of related methoxy-substituted aromatic compounds often shows a characteristic loss of 15 (CH₃) and 30 (CH₂O) mass units researchgate.net. The thiophene ring itself can undergo cleavage.

Table 4: Predicted Mass Spectrometry Data for this compound (C₅H₇NOS)

| Ion | m/z (Predicted) | Method |

| [M]⁺ | 129.02 | EI |

| [M+H]⁺ | 130.03 | ESI |

| [M-CH₃]⁺ | 114.01 | EI |

| [M-HCN]⁺ | 102.01 | EI |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used for detecting and characterizing species with unpaired electrons, such as radicals. While this compound itself is not a radical, ESR can be employed to study radical cations or other radical species that may be formed from it or its derivatives under specific conditions, such as oxidation. The oxidation of thiophenes can lead to the formation of radical cations where the unpaired electron is delocalized over the conjugated system nih.gov. ESR studies on thiophene derivatives have shown that the hyperfine coupling constants provide information about the distribution of the unpaired electron's spin density within the molecule rsc.orgrsc.org. If a radical of this compound were generated, the g-value and hyperfine splitting pattern would be characteristic of a sulfur- and nitrogen-containing aromatic radical.

Crystallographic Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound or its derivatives can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding. The planarity of the thiophene ring and the orientation of the methoxy and amine substituents can be accurately determined. Crystal structures of various substituted thiophene derivatives have been reported, revealing details about their molecular geometry and packing in the solid state nih.govresearchgate.netresearchgate.net. The amine group in this compound would be expected to participate in intermolecular hydrogen bonding, which would significantly influence the crystal packing.

Single-Crystal X-ray Diffraction (XRD)

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of monochromatic X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By rotating the crystal and collecting the diffraction data from numerous angles, a complete map of the electron density within the crystal can be constructed. This electron density map is then interpreted to reveal the exact positions of each atom in the molecule and in the unit cell, which is the basic repeating unit of the crystal.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally similar aminothiophene derivatives provides insight into the expected structural parameters. For instance, the crystal structures of two related 2-aminothiophene derivatives have been reported, revealing key details about their solid-state arrangement. mdpi.com In these structures, intramolecular hydrogen bonds between the amino group and an adjacent carbonyl group significantly influence the molecular conformation, leading to nearly planar ring systems. mdpi.com Intermolecular hydrogen bonds further dictate the crystal packing, often connecting molecules into infinite chains. mdpi.com

Illustrative Crystallographic Data for Aminothiophene Derivatives

To demonstrate the type of information obtained from an XRD analysis, the following table presents crystallographic data for two exemplary aminothiophene derivatives reported in the literature. mdpi.com

| Parameter | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| Empirical Formula | C15H15NOS | C13H12ClNOS |

| Formula Weight | 257.35 | 265.76 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| a (Å) | 9.2080(4) | 10.6092(8) |

| b (Å) | 14.0485(7) | 10.8355(8) |

| c (Å) | 10.3826(6) | 11.1346(9) |

| α (°) ** | 90 | 90 |

| β (°) | 90 | 98.643(6) |

| γ (°) | 90 | 90 |

| Volume (ų) ** | 1343.32(12) | 1263.3(2) |

| Z (molecules/unit cell) | 4 | 4 |

This data is presented for illustrative purposes and does not represent the compound this compound. mdpi.com

Advanced Crystallographic Methods (e.g., Crystalline Sponge Method, Microcrystal Electron Diffraction)

In cases where growing single crystals of sufficient size and quality for conventional XRD is challenging, advanced crystallographic methods offer powerful alternatives.

The Crystalline Sponge Method is an innovative technique where a porous crystalline framework, the "sponge," soaks up the target molecule from a solution into its channels. The host-guest complex is then analyzed by XRD. The well-defined structure of the sponge allows for the determination of the guest molecule's structure, even when the guest itself cannot be crystallized.

Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a revolutionary method for structure determination from nanocrystals, which are orders of magnitude smaller than those required for X-ray diffraction. This method is particularly valuable for organic small molecules that readily form microcrystalline powders. In a MicroED experiment, a slurry of the microcrystals is placed on a transmission electron microscope (TEM) grid and frozen. The grid is then placed in a TEM, and electron diffraction data is collected as the crystal is continuously rotated. The resulting data can be processed using standard crystallographic software to yield a high-resolution three-dimensional structure.

Solid-State Structural Parameters and Atomic Displacement Studies

The data derived from X-ray diffraction extends beyond simple atomic coordinates. It provides detailed solid-state structural parameters that offer deep insights into the molecule's behavior within the crystal lattice.

Solid-State Structural Parameters include precise measurements of intramolecular bond lengths, bond angles, and torsion angles. These parameters define the molecule's conformation in the solid state. For a molecule like this compound, key parameters would include the planarity of the thiophene ring, the orientation of the methoxy group relative to the ring, and the geometry of the amine group. The analysis of similar structures shows that factors like intramolecular hydrogen bonding can significantly constrain the molecular conformation. mdpi.com

Atomic Displacement Parameters (ADPs) , often visualized as thermal ellipsoids, describe the anisotropic displacement of each atom from its mean position in the crystal lattice. This displacement arises from a combination of thermal vibration and static disorder. The size and shape of these ellipsoids provide valuable information about the dynamic behavior and conformational flexibility of different parts of the molecule within the solid state. For instance, a more elongated ellipsoid for a methyl group in a methoxy substituent might indicate rotational freedom around the C-O bond.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound, thereby confirming its elemental composition and purity.

The technique typically involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide, water, nitrogen gas, and sulfur dioxide—are collected and quantified. From the masses of these products, the mass percentages of the corresponding elements in the original sample are calculated.

For this compound, with a molecular formula of C₅H₇NOS, the theoretical elemental composition can be calculated based on its atomic weights. A comparison between these theoretical values and the experimental results from elemental analysis serves as a critical check for the compound's identity and purity.

Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % (for C₅H₇NOS) | Experimental % (Hypothetical Data) |

| Carbon | 46.49% | 46.55% |

| Hydrogen | 5.46% | 5.42% |

| Nitrogen | 10.84% | 10.79% |

| Oxygen | 12.39% | (Not directly measured) |

| Sulfur | 24.82% | 24.75% |

Experimental values are hypothetical and serve for illustrative purposes. A close agreement (typically within ±0.4%) between the experimental and theoretical values is considered evidence of the compound's purity and correct empirical formula.

Applications of 4 Methoxythiophen 3 Amine in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Substituted Heterocyclic Compounds

The thiophene (B33073) scaffold is a fundamental component in numerous organic products and pharmaceuticals. lnu.edu.cn The presence of both an amine and a methoxy (B1213986) group on the 4-Methoxythiophen-3-amine ring system allows it to be a crucial precursor in the synthesis of diverse and complex heterocyclic structures. The amine functionality provides a reactive site for a multitude of chemical transformations, serving as a nucleophile to attack electrophilic centers. This reactivity is fundamental to constructing more complex molecules, such as pyrazoles and other fused heterocyclic systems. sci-hub.boxresearchgate.net

The aromaticity of the thiophene ring enables it to participate in various reactions, including electrophilic substitution and metal-catalyzed cross-coupling, which are instrumental in building elaborate molecular architectures. The interplay between the electron-donating methoxy group and the amine group on the thiophene ring is a critical factor that determines the compound's reactivity and regiochemistry in these synthetic transformations. For instance, aminothiophenes are used to synthesize N-substituted derivatives which can be precursors to biologically relevant molecules. nih.gov The development of efficient synthetic methods for creating multisubstituted thiophenes is of great importance, and amine-mediated reactions represent a significant strategy in this field. lnu.edu.cn

| Heterocyclic System | Precursor Type | General Reaction Type | Significance |

|---|---|---|---|

| Polyfunctionalized Thiophenes | EWG-activated 2-methylene-1,3-dithioles and amines | Amine-mediated ring opening and intramolecular annulation | Provides a new route to highly substituted thiophenes under mild conditions. lnu.edu.cn |

| N-substituted 3-nitrothiophen-2-amines | α-nitroketene N,S-aminoacetals and 1,4-dithiane-2,5-diol | Nucleophilic addition, annelation, and elimination | Creates push-pull heterocyclic compounds with biological relevance. nih.gov |

| Substituted Pyrazoles | Enaminones and hydrazonoyl halides | 1,3-dipolar cycloaddition | Forms key structural motifs found in many biologically active molecules. sci-hub.boxresearchgate.net |

| Thienopyrazines | 3,4-diaminothiophene derivatives | Condensation/Coupling | Leads to extended conjugated systems for materials applications. nih.gov |

Building Block in the Synthesis of Functionalized Thiophene Derivatives

This compound serves as an exemplary building block for synthesizing a variety of functionalized thiophene derivatives. The inherent reactivity of the amine group and the potential for substitution on the thiophene ring allow chemists to introduce a wide range of functional groups, thereby fine-tuning the properties of the resulting molecules. cmu.edu The synthesis of substituted thiophenes is a significant area of research due to their wide-ranging applications. nih.gov

Various synthetic strategies can be employed, starting from precursors like this compound. These include metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, and direct functionalization of the thiophene ring. lnu.edu.cnmdpi.com The ability to regioselectively prepare these derivatives is a key advantage of using pre-functionalized building blocks. lnu.edu.cn For example, the amine group can be acylated to form amides, which are themselves important functional motifs or can be used for further transformations. mdpi.com

| Reaction Type | Reagents/Catalysts | Functional Group Introduced | Reference |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Pd(0) catalyst, Aryl boronic acids | Aryl groups | mdpi.com |

| Amide Formation | Acyl chlorides, Carboxylic acids with coupling agents (DCC) | Amide (-NHCOR) | mdpi.com |

| Dehydrative Iodocyclization | Molecular iodine (I2) | Iodine | mdpi.com |

| Palladium-catalyzed coupling | Pd catalyst, Triisopropylsilanethiol | Thioethers | mdpi.com |

Precursor for Advanced Organic Materials

The unique electronic characteristics of the thiophene ring make it a privileged scaffold for the construction of advanced organic materials. this compound is a valuable precursor in this field, as its constituent functional groups can be used to modulate the electronic and physical properties of polymers and other materials.

Thiophene-based materials, particularly polythiophenes, are renowned for their electronic and optical properties, making them integral to the development of conducting polymers, organic thin-film transistors (OTFTs), and organic solar cells. cmu.edu The incorporation of electron-donating groups like methoxy and amine functionalities onto the thiophene backbone can lower the oxidation potential and reduce the bandgap of the resulting polymers, which are desirable properties for electronic applications. cmu.edu Alkoxy-substituted polythiophenes, for example, exhibit high electrical conductivities and excellent stability in their conducting state. cmu.edu The ability to create functionalized polythiophenes allows for the fine-tuning of these properties to optimize performance in devices. massey.ac.nz

This compound is a precursor for synthesizing functional polythiophenes. The amine group can be used as a handle for post-polymerization modification or can influence the polymerization process itself. cmu.edu Polythiophenes are a significant class of conducting polymers, and the ability to functionalize them opens up new possibilities for materials with tailored properties. cmu.edumassey.ac.nz

The synthesis of these polymers can be achieved through various methods, including chemical oxidative polymerization with agents like ferric chloride (FeCl₃) or electrochemical polymerization. cmu.edumdpi.comfrontiersin.org The properties of the resulting polymer, such as solubility, conductivity, and stability, are highly dependent on the nature and position of the substituents on the thiophene ring. massey.ac.nz For instance, attaching functional groups to the polymer backbone can impart novel properties and lead to new applications. beilstein-journals.org Water-processible and biocompatible polythiophenes, such as PEDOT-S, have been developed for bioelectronic applications, highlighting the importance of functionalization. nsf.gov

| Polymer Type | Functional Group | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Poly(3-alkoxythiophene) | Alkoxy (-OR) | Reduced bandgap, low oxidation potential, stable conducting state | Organic electronics, transistors | cmu.edu |

| Aminoxyl functionalized polythiophene | TEMPO | Paramagnetic, reversible redox waves | Electrochemical applications, mediated oxidation | st-andrews.ac.ukrsc.org |

| Polythiophene with carboxylic acid side chains | Carboxylic acid (-COOH) | Modified solubility, potential for further functionalization | Sensors, bio-conjugation | cmu.edu |

| PEDOT-S | Sulfonate (-SO₃H) | Water-soluble, self-doped, biocompatible | Bioelectronics | nsf.gov |

Thiophene derivatives are widely used as scaffolds for dyes and pigments. lnu.edu.cn The chromophore, the part of the molecule responsible for color, is often a conjugated system, which the thiophene ring provides. nih.gov The presence of auxochromes, or color-assisting groups, such as amine (-NH₂) and methoxy (-OCH₃) groups, can modify and intensify the color of the dye. nih.gov These electron-donating groups interact with the conjugated system, altering the wavelength of light absorbed.

Aminothiophenes are known precursors for azo dyes, a major class of synthetic colorants. scilit.com The amine group can be diazotized and coupled with other aromatic compounds to create a wide spectrum of colors. The specific shade and properties of the resulting dye are influenced by the substituents on both the thiophene ring and the coupling partner. Thiophene-based materials have also been explored for applications as textile dyes and fluorescent dyes for bio-imaging. nih.govacs.org

Contribution to the Synthesis of Complex Molecular Architectures

Beyond its direct applications, this compound contributes to the synthesis of highly complex molecular architectures. The thiophene ring is a versatile platform that can be elaborated upon through a sequence of reactions to build larger, multi-component systems. The amine and methoxy groups can direct subsequent reactions or be transformed into other functionalities as part of a larger synthetic strategy.